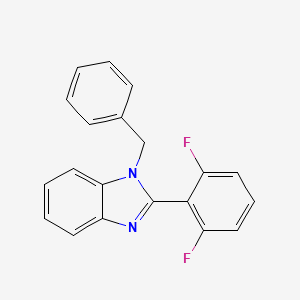
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound features a benzimidazole core substituted with a 2,6-difluorophenyl group and a phenylmethyl group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- typically involves the following steps:
-
Synthetic Routes: : The preparation of this compound can be achieved through the condensation of o-phenylenediamine with 2,6-difluorobenzaldehyde in the presence of an acid catalyst. This reaction forms the benzimidazole ring system. Subsequently, the phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Reaction Conditions: : The condensation reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (80-100°C) to facilitate ring closure. The Friedel-Crafts alkylation is performed under anhydrous conditions to prevent hydrolysis of the intermediate products.
-
Industrial Production Methods: : On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones at specific positions on the benzimidazole ring.
-
Reduction: : Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
-
Substitution: : Nucleophilic substitution reactions can be performed on the fluorine atoms using nucleophiles such as amines or thiols to introduce new functional groups.
-
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures.
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can introduce various functional groups like amines or thiols.
Scientific Research Applications
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
-
Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
-
Medicine: : The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for drug development.
-
Industry: : In industrial applications, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
-
Pathways Involved: : By interacting with these targets, the compound can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its effects on these pathways are the basis for its potential therapeutic applications.
Comparison with Similar Compounds
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 1H-Benzimidazole, 2-(2,6-difluorophenyl)- and 1H-Benzimidazole, 2-(4-fluorophenyl)-1-(phenylmethyl)- share structural similarities but differ in the position and number of fluorine atoms.
-
Uniqueness: : The presence of two fluorine atoms at the 2,6-positions of the phenyl ring in 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)- enhances its chemical stability and biological activity compared to its analogs. This unique substitution pattern contributes to its distinct properties and applications.
Properties
CAS No. |
199594-60-0 |
|---|---|
Molecular Formula |
C20H14F2N2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-benzyl-2-(2,6-difluorophenyl)benzimidazole |
InChI |
InChI=1S/C20H14F2N2/c21-15-9-6-10-16(22)19(15)20-23-17-11-4-5-12-18(17)24(20)13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
KMDLTYJFNYHMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


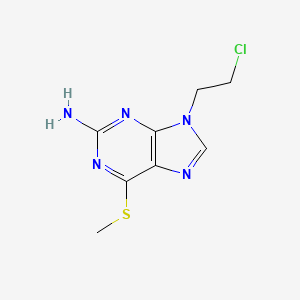
![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)


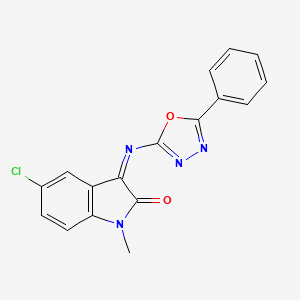
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)
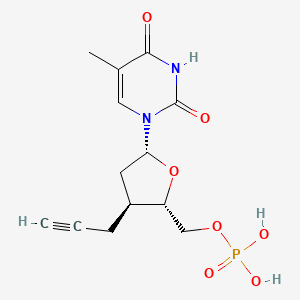
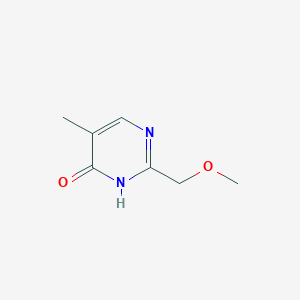
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12923039.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)

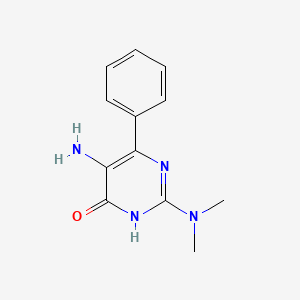
![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)

